2-Bromo-N-(3,4,5-triethoxybenzyl)butanamide
Overview
Description
2-Bromo-N-(3,4,5-triethoxybenzyl)butanamide is an organic compound that features a bromine atom, a butanamide group, and a benzyl group substituted with three ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(3,4,5-triethoxybenzyl)butanamide typically involves the reaction of 3,4,5-triethoxybenzylamine with 2-bromobutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise control of reaction conditions, and purification processes to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(3,4,5-triethoxybenzyl)butanamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being typical reagents.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azides, nitriles, or thiols.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
Hydrolysis: Products are the corresponding carboxylic acid and amine.
Scientific Research Applications
2-Bromo-N-(3,4,5-triethoxybenzyl)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein modifications.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(3,4,5-triethoxybenzyl)butanamide involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(3,4,5-trimethoxybenzyl)butanamide
- 2-Bromo-N-(3,4,5-triethoxyphenyl)butanamide
- 2-Bromo-N-(3,4,5-trimethoxyphenyl)butanamide
Uniqueness
2-Bromo-N-(3,4,5-triethoxybenzyl)butanamide is unique due to the presence of three ethoxy groups on the benzyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds with methoxy groups, the ethoxy groups can provide different steric and electronic effects, potentially leading to distinct properties and applications.
Properties
IUPAC Name |
2-bromo-N-[(3,4,5-triethoxyphenyl)methyl]butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO4/c1-5-13(18)17(20)19-11-12-9-14(21-6-2)16(23-8-4)15(10-12)22-7-3/h9-10,13H,5-8,11H2,1-4H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOBVHLHIGPAIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC(=C(C(=C1)OCC)OCC)OCC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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